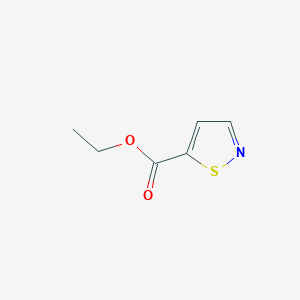![molecular formula C18H18N2O4S B13810496 2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 533919-67-4](/img/structure/B13810496.png)
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes aromatic rings, ether, and amide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2-methylphenoxyacetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base.
Acylation: The 2-methylphenoxyacetic acid is then acylated with 2-methyl-3-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Thioamide Formation: The final step involves the conversion of the amide to a thioamide using Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings and thioamide group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphenoxyacetic acid: A simpler analog with similar functional groups.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its combination of aromatic rings, ether, and thioamide functionalities, which may confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
533919-67-4 |
|---|---|
Molekularformel |
C18H18N2O4S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-11-6-3-4-9-15(11)24-10-16(21)20-18(25)19-14-8-5-7-13(12(14)2)17(22)23/h3-9H,10H2,1-2H3,(H,22,23)(H2,19,20,21,25) |
InChI-Schlüssel |
YBRHAHKCJHEIIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)







![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)


methanol](/img/structure/B13810488.png)
![(3R,5R)-1-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13810490.png)

